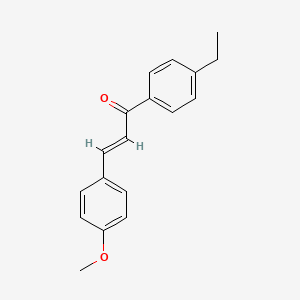

(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (4-ethylphenyl) features an ethyl substituent at the para position, while the B-ring (4-methoxyphenyl) contains a methoxy group at the para position. This structural configuration influences its electronic properties, supramolecular interactions, and biological activity. Chalcones are widely studied for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their conjugated system and tunable substituents .

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-14-4-9-16(10-5-14)18(19)13-8-15-6-11-17(20-2)12-7-15/h4-13H,3H2,1-2H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTDPYIGMAHMMX-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is a compound characterized by its α,β-unsaturated carbonyl structure. This unique structural feature contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Chalcones have been reported to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- CAS Number : 41564-65-2

Anticancer Activity

Chalcones have garnered attention for their potential anticancer properties. Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines.

-

In Vitro Studies :

- A study demonstrated that this compound showed potent antiproliferative activity in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

- The compound was also effective against triple-negative breast cancer cell lines (MDA-MB-231), indicating its broad-spectrum activity against different cancer types .

-

Mechanism of Action :

- The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells .

- Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, confirming its role as a mitotic inhibitor .

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties as well.

- Antibacterial and Antifungal Properties :

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases antiproliferative activity |

| Ethyl group | Enhances lipophilicity and cellular uptake |

| Aromatic rings | Stabilize the compound and influence binding sites |

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antiproliferative Effects :

- Stability and Pharmacokinetics :

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Quantum chemical descriptors, such as HOMO-LUMO energy gaps, highlight electronic differences among chalcones. For example:

| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | 3.764 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | 2.785 |

| Target Compound | Not reported | Not reported | Estimated higher ΔE due to ethyl/methoxy groups |

The target compound’s ethyl group (electron-donating) and methoxy group (moderate electron-donating) likely result in a higher HOMO-LUMO gap compared to hydroxyl-substituted chalcones, which exhibit lower ΔE values and enhanced reactivity .

Supramolecular and Crystallographic Features

- Chalcone1 : (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

- Chalcone2 : (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

Key findings:

- Ethoxy vs. Methoxy : Replacing methoxy with ethoxy (as in Chalcone2) alters crystal packing due to increased steric bulk and flexibility, reducing intermolecular hydrogen bonding but enhancing van der Waals interactions.

- Hirshfeld Surface Analysis : Chalcone2 showed weaker O···H interactions (2.8%) compared to Chalcone1 (5.1%), but stronger C···H contacts (12.3% vs. 9.7%) .

Protein Interaction Profiles

highlighted chalcone derivatives interacting with SARS-CoV-2 proteins:

- PAAPM (methoxy-substituted) and PAAPE (ethoxy-substituted) showed strong interactions with the SPIKE protein.

- PAAPA (dimethylamino-substituted) exhibited higher ACE2 affinity due to hydrogen bonding. The target compound’s ethyl and methoxy groups may moderate binding specificity compared to dimethylamino or hydroxylated variants .

Structural Analogues and Hybrid Derivatives

Halogenated Analogues

Hybrid Chalcones

- Triazole-chalcones (): Compounds like (2E)-1-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one (4k) exhibit modified electronic profiles due to triazole incorporation, with melting points >230°C, suggesting robust thermal stability compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.